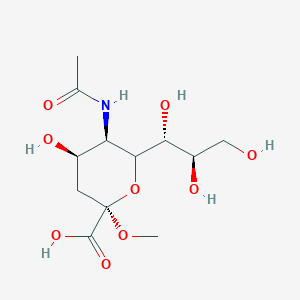

2-O-Methyl-alpha-D-N-acetylneuraminic acid

Übersicht

Beschreibung

Synthesis Analysis

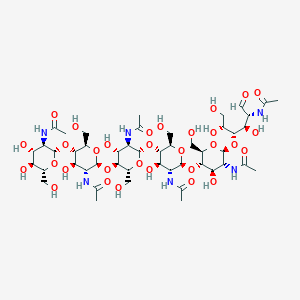

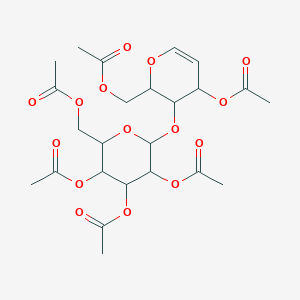

The synthesis of 2-O-Methyl-alpha-D-N-acetylneuraminic acid and its derivatives involves complex chemical reactions. One approach to synthesizing N-acetylneuraminic acid derivatives includes starting from common materials like the methyl ester of N-acetylneuraminic acid β-methyl ketoside, leading to various derivatives through reactions with thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine (Schreiner, Christian, & Zbiral, 1990). Another method involves glycosyl samarium(III) intermediates for the diastereocontrolled synthesis of carbon glycosides of N-acetylneuraminic acid (Vlahov, Vlahova, & Linhardt, 1997).

Molecular Structure Analysis

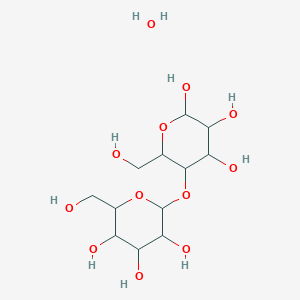

The molecular structure and conformation of α-Neu5Ac, a precursor to 2-O-Methyl-alpha-D-N-acetylneuraminic acid, can be elucidated through molecular dynamics (MD) simulation and quantum mechanical (QM) calculations. These studies reveal the three-dimensional structure and conformation in biological environments, emphasizing the significance of water-mediated hydrogen bonds in stabilizing the molecule (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).

Chemical Reactions and Properties

The chemical reactivity and transformations of N-acetylneuraminic acid derivatives involve various chemical agents and conditions, leading to a range of products with differing properties. These reactions are crucial for the synthesis of specific derivatives and understanding the molecule's chemical behavior (Schreiner, Christian, & Zbiral, 1990).

Wissenschaftliche Forschungsanwendungen

Biomedical Significance and Potential Applications

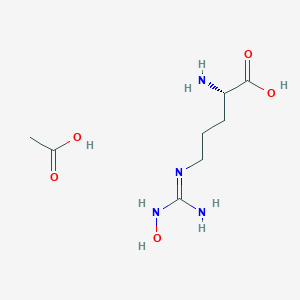

2-O-Methyl-alpha-D-N-acetylneuraminic acid, due to its structural modification of sialic acid, could have significant implications in biomedical research, particularly in understanding cell surface glycoproteins and glycolipids interactions. These interactions are crucial in various biological processes, including cell recognition, signaling, and immune responses. In the context of scientific research, compounds structurally related to sialic acid, such as N-acetylcysteine and its derivatives, have shown potential in treating psychiatric disorders, indicating the broad therapeutic potential of modified sialic acids (Dean, Giorlando, & Berk, 2011).

Role in Neuroprotection

Research into kynurenines and their effects on central nervous system disorders suggests a potential neuroprotective role for compounds affecting neurotransmitter systems. Given the structural and functional diversity of sialic acid derivatives in biological membranes and neural tissue, 2-O-Methyl-alpha-D-N-acetylneuraminic acid might contribute to neuroprotective strategies by modulating neurotransmitter receptors or influencing glycoprotein-mediated cellular processes (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).

Insights into Toxicology and Safety

Understanding the toxicological profile and safety of chemical compounds is essential in their application in scientific research. Studies focusing on the environmental and health impacts of various chemicals, including those structurally similar or related to 2-O-Methyl-alpha-D-N-acetylneuraminic acid, can provide valuable insights into safe handling, potential therapeutic uses, and environmental risks associated with these compounds (Cohen, Arnold, Eldan, Lewis, & Beck, 2006).

Environmental Impact and Degradation

The environmental fate, degradation pathways, and ecological impact of chemical compounds, including herbicides and pesticides, are critical areas of research that can offer insights into the biodegradability and environmental persistence of 2-O-Methyl-alpha-D-N-acetylneuraminic acid. Such knowledge is vital for assessing the environmental impact of releasing such compounds, whether through pharmaceutical waste, laboratory research, or biotechnological applications (Islam, Wang, Farooq, Khan, Xu, Zhu, Zhao, Muños, Li, & Zhou, 2017).

Safety And Hazards

- Safety : 2-O-Methyl-Neu5Ac is generally considered safe for laboratory use.

- Hazards : No significant hazards reported.

Zukünftige Richtungen

Research on 2-O-Methyl-Neu5Ac continues to explore its biological functions, potential therapeutic applications, and interactions with other molecules. Investigating its role in disease processes and developing synthetic analogs may lead to novel drug candidates.

1: PubChem Compound Summary

2: Sigma-Aldrich: 2-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid

3: Sigma-Aldrich: 2-O-Methyl-α-D-N-acetylneuraminic acid

4: Chemsrc: 2-O-Methyl-Alpha-D-N-acetylneuraminic Acid

Eigenschaften

IUPAC Name |

(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-KESNGRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420675 | |

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

CAS RN |

50930-22-8 | |

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)

![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)